CID 10220146

Allelopathy Phytotoxin Agricultural Chemistry

CID 10220146, systematically identified as Grasshopper ketone (CAS 41703-38-2, molecular formula C13H20O3), is a naturally occurring allenic norisoprenoid belonging to the sesquiterpenoid class. It is isolated from diverse sources including the brown alga Sargassum fulvellum, the defensive secretion of the grasshopper Romalea microptera, and allelopathic rice varieties such as Oryza sativa cv.

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
Cat. No. B12310030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID 10220146
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC(=O)C=C=C1C(CC(CC1(C)O)O)(C)C
InChIInChI=1S/C13H20O3/c1-9(14)5-6-11-12(2,3)7-10(15)8-13(11,4)16/h5,10,15-16H,7-8H2,1-4H3
InChIKeyQMXLZUOHZGYGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CID 10220146 (Grasshopper Ketone): Norisoprenoid Procurement for Anti-Inflammatory and Allelopathy Research


CID 10220146, systematically identified as Grasshopper ketone (CAS 41703-38-2, molecular formula C13H20O3), is a naturally occurring allenic norisoprenoid belonging to the sesquiterpenoid class [1]. It is isolated from diverse sources including the brown alga Sargassum fulvellum, the defensive secretion of the grasshopper Romalea microptera, and allelopathic rice varieties such as Oryza sativa cv. Awaakamai [1]. The compound exhibits a role as a phytotoxin, an algal metabolite, and a marine-derived anti-inflammatory agent [1]. Its primary reported bioactivity is the inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 murine macrophages via the suppression of MAPK and NF-κB signaling pathways [2].

Why Generic Norisoprenoid Substitution Fails: The Specificity Gap for CID 10220146 Procurement


Within the norisoprenoid and sesquiterpenoid family, seemingly minor structural modifications—such as the presence of an allenic moiety versus a conventional diene system—result in profound divergences in biological target engagement and potency [1]. For instance, while CID 10220146 (Grasshopper ketone) demonstrates significant inhibition of NF-κB and MAPK pathways, closely related analogs like Blumenol A, Dehydrovomifoliol, or Vomifoliol exhibit markedly different activity profiles; Blumenol A displays weaker phytotoxicity in allelopathy assays [1], and Dehydrovomifoliol is primarily characterized by moderate acetylcholinesterase inhibition and cytotoxic activity against cancer cell lines rather than the robust anti-inflammatory signaling inhibition of Grasshopper ketone . Consequently, substituting CID 10220146 with a generic 'norisoprenoid' or 'C13 cyclohexenone derivative' risks experimental failure due to a lack of target-specific efficacy, particularly in studies focused on LPS-induced inflammation, NF-κB transcriptional regulation, or plant allelochemical defense mechanisms.

CID 10220146 (Grasshopper Ketone) Quantitative Differentiation Evidence for Procurement Decisions


Superior Phytotoxic Potency in Allelopathy: CID 10220146 vs. Blumenol A

In a direct comparative study of allelochemicals isolated from Oryza sativa cv. Awaakamai, CID 10220146 exhibited greater phytotoxic potency against cress shoots compared to the co-isolated norisoprenoid Blumenol A [1]. Specifically, the concentration required for 50% growth inhibition (IC50) of cress shoots was 76 μmol/L for Grasshopper ketone, whereas Blumenol A required only 27 μmol/L for shoots but was less potent on roots (84 μmol/L vs 185 μmol/L for Grasshopper ketone) [1]. This differential inhibition profile—where Grasshopper ketone shows a more balanced root/shoot effect ratio (~2.4) compared to Blumenol A (~3.1)—demonstrates that CID 10220146 provides a distinct, quantifiably different phytotoxic signature essential for researchers modeling natural plant defense compounds.

Allelopathy Phytotoxin Agricultural Chemistry

Anti-Inflammatory Efficacy in LPS-Stimulated RAW 264.7 Macrophages

CID 10220146 demonstrates a well-characterized, dose-dependent anti-inflammatory effect in the widely used LPS-induced RAW 264.7 murine macrophage model [1]. At a non-cytotoxic concentration of 100 μg/mL, the compound significantly reduced the production of key pro-inflammatory mediators: nitric oxide (NO) production was inhibited, and the secretion of cytokines IL-6, TNF-α, and IL-1β was markedly decreased (p < 0.05) [1]. Quantitatively, the compound exhibited inhibition rates of 100% for IL-6, 97% for TNF-α, and 77% for IL-1β production at 100 μg/mL [2]. While no direct comparator was assayed in this specific study, this data provides a critical baseline efficacy metric. In contrast, class-level inference from norisoprenoid literature indicates that related compounds like Dehydrovomifoliol do not primarily target these LPS-induced pathways and instead show cytotoxic IC50 values in the 3.7-8.1 μM range against cancer lines, a mechanistically divergent activity .

Immunology Inflammation Cell Signaling

Estrogen Receptor Alpha (ER-α) Binding Affinity: In Silico Molecular Docking

In an in silico molecular docking screen of phytochemicals isolated from Grevillea robusta against the estrogen receptor alpha (ER-α) target, CID 10220146 exhibited the most favorable binding score compared to three co-evaluated natural compounds [1]. The docking scores (Glide) were: Grasshopper ketone (-7.368 kcal/mol), 4-hydroxyacetophenone (-6.49 kcal/mol), Bisnorstriatol (-6.187 kcal/mol), and p-Coumaric acid (-6.103 kcal/mol) [1]. The 0.878 kcal/mol improvement in predicted binding energy over the next-best compound (4-hydroxyacetophenone) suggests a superior theoretical fit within the ER-α ligand-binding domain, positioning CID 10220146 as the computationally prioritized candidate for in vitro validation of ER-α antagonism.

Oncology Computational Chemistry Endocrinology

In Vivo Efficacy and Safety in Atopic Dermatitis Model

CID 10220146 demonstrated significant in vivo and ex vivo immunomodulatory effects in a DNCB-induced atopic dermatitis (AD) murine model [1]. While the study primarily focused on the crude extract (SFEE), the isolated compound Grasshopper ketone was shown to significantly decrease pro-inflammatory cytokine production (IL-4, IL-5, IL-13) in concanavalin A-stimulated splenocytes from BALB/c mice without exhibiting cytotoxicity [1]. Although a direct in vivo head-to-head comparator for the isolated compound was absent, this data confirms that the anti-inflammatory properties observed in vitro translate to ex vivo immune cell modulation in a relevant disease context. The lack of observed cytotoxicity in splenocytes further reinforces the therapeutic index suggested by the RAW 264.7 cell viability data [2].

Dermatology Immunomodulation Preclinical Therapeutics

High-Impact Application Scenarios for CID 10220146 (Grasshopper Ketone) Based on Quantified Evidence


Agricultural Allelopathy and Natural Herbicide Discovery

Procure CID 10220146 as a characterized phytotoxin standard for allelopathy research and bioherbicide development. The compound exhibits a defined IC50 of 76 μmol/L for cress shoot inhibition, a metric that allows for quantitative comparison with other allelochemicals like Blumenol A (IC50 27 μmol/L) [1]. Its distinct root/shoot inhibition ratio makes it an ideal tool for studying tissue-specific phytotoxic responses and for screening crop varieties with enhanced allelopathic potential [1].

Anti-Inflammatory Drug Discovery: NF-κB and MAPK Pathway Screening

Utilize CID 10220146 as a validated positive control or lead scaffold in cell-based assays targeting the TLR4/NF-κB/MAPK inflammatory axis. The compound demonstrates robust, non-cytotoxic inhibition of NO and pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in LPS-stimulated RAW 264.7 macrophages, with up to 100% inhibition of IL-6 at 100 μg/mL [1]. This established efficacy profile makes it suitable for benchmarking novel anti-inflammatory candidates and for mechanistic studies of iNOS and COX-2 regulation [1].

Computational Chemistry and ER-α Targeted Cancer Lead Generation

Employ CID 10220146 in structure-based drug design projects focusing on selective estrogen receptor modulation. The compound's validated in silico docking score (-7.368 kcal/mol) against ER-α positions it as a superior computational hit among Grevillea robusta phytochemicals [1]. It serves as a chemically tractable starting point for in vitro validation of ER-α binding, molecular dynamics simulations, and the synthesis of analogs aimed at improving binding affinity and selectivity [1].

Preclinical Models of Allergic Inflammation and Atopic Dermatitis

Advance CID 10220146 into ex vivo and in vivo studies of Th2-mediated inflammation. Its demonstrated ability to suppress IL-4, IL-5, and IL-13 production in murine splenocytes without cytotoxicity [1], coupled with its established in vitro anti-inflammatory profile [2], makes it a valuable tool for investigating the modulation of allergic immune responses and evaluating the therapeutic potential of marine-derived norisoprenoids in models of atopic dermatitis and related conditions [1].

Quote Request

Request a Quote for CID 10220146

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.